molecular formula C9H12N2O2 B5344314 N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide

N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide

Cat. No.: B5344314
M. Wt: 180.20 g/mol
InChI Key: DUEHPRMUYPWMCP-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with dimethyl and oxo groups, along with an acetamide functional group

Properties

IUPAC Name

N-(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-4-6(2)10-9(13)8(5)11-7(3)12/h4H,1-3H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEHPRMUYPWMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide typically involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding N-(4,6-dimethyl-2-hydroxy-1,2-dihydropyridin-3-yl)acetamide.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, hydroxylated compounds, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methylacetamide
  • N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)ethylacetamide
  • N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)propionamide

Uniqueness

N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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